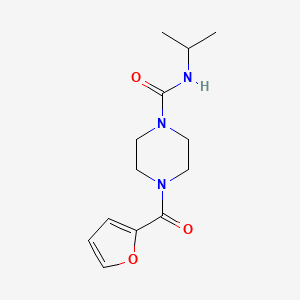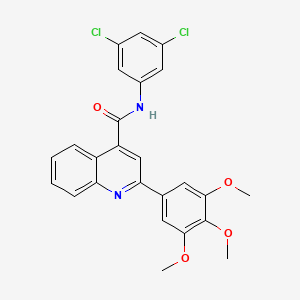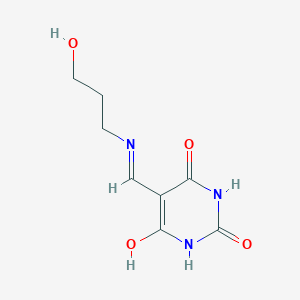
N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide varies depending on its application. In medicine, this compound has been reported to inhibit the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and neurodegeneration. It has also been reported to induce apoptosis in cancer cells.
In agriculture, N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been reported to disrupt the synthesis of chitin in insects and inhibit the growth of fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide vary depending on its application. In medicine, this compound has been reported to reduce inflammation, oxidative stress, and cell proliferation. It has also been reported to improve cognitive function and memory.
In agriculture, N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been reported to enhance plant growth and yield by promoting root development and nutrient uptake. It has also been reported to exhibit insecticidal and fungicidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide in lab experiments include its high purity and yield, as well as its diverse range of potential applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide. In medicine, further research is needed to fully understand its potential use as a drug delivery system and its effects on various diseases, including cancer and neurodegenerative disorders. In agriculture, further research is needed to optimize its use as a plant growth regulator and pesticide, as well as to minimize its potential environmental impact. Additionally, further research is needed to fully understand its mechanism of action and potential side effects in both medicine and agriculture.
Méthodes De Synthèse
The synthesis of N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide involves the reaction of 2-aminobenzothiazole with 2-bromo-4'-methylacetophenone in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with thiourea and sodium hydroxide to yield the final compound. This method has been reported to have a high yield and purity of the product.
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been reported to exhibit anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In agriculture, N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been studied for its potential use as a plant growth regulator and as a pesticide. It has been reported to enhance plant growth and yield, as well as exhibit insecticidal and fungicidal properties.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c18-11(13-6-3-9-20-13)7-8-14(19)17-15-16-10-4-1-2-5-12(10)21-15/h1-6,9H,7-8H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKIECSJQMVBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate](/img/structure/B7467292.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7467299.png)



![ethyl 2-[[(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467335.png)
![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7467346.png)

![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B7467371.png)


![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467388.png)